Fmoc-p-carboxy-phe(OtBu)-OH
CAS No.: 183070-44-2
Cat. No.: VC21539515
Molecular Formula: C29H29NO6
Molecular Weight: 487.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 183070-44-2 |
---|---|
Molecular Formula | C29H29NO6 |
Molecular Weight | 487.5 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
Standard InChI | InChI=1S/C29H29NO6/c1-29(2,3)36-27(33)19-14-12-18(13-15-19)16-25(26(31)32)30-28(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,32)/t25-/m0/s1 |
Standard InChI Key | GQIVAZYTLZQGHT-VWLOTQADSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Structure and Properties
Fmoc-p-carboxy-phe(OtBu)-OH, also known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid, is a protected phenylalanine derivative with distinct structural features designed for peptide synthesis applications. This compound incorporates two key protecting groups: the Fmoc (9-fluorenylmethoxycarbonyl) group protecting the amino function and a tert-butyl ester (OtBu) group protecting the para-carboxyl side chain on the phenyl ring.
Physical and Chemical Properties
The compound exhibits the following fundamental properties:
Property | Value | Source |
---|---|---|
CAS Number | 183070-44-2 | |
Molecular Formula | C₂₉H₂₉NO₆ | |
Molecular Weight | 487.5 g/mol | |
Storage Condition | 2-8°C (Freezer) | |
InChI Key | GQIVAZYTLZQGHT-VWLOTQADSA-N | |
SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CC@@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
The structure combines a phenylalanine core with specific modifications: the amino group is protected by the Fmoc group, which provides stability and selective deprotection capabilities under basic conditions, while the para-position of the phenyl ring contains a carboxyl group protected with a tert-butyl ester. This dual protection strategy is essential for controlling reactivity during peptide synthesis processes.
Synthesis and Preparation Methods
The synthesis of Fmoc-p-carboxy-phe(OtBu)-OH involves strategic protection of functional groups to achieve the desired reactivity profile.
Synthetic Routes
The standard synthetic approach typically follows these key steps:
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Fmoc Protection: The amino group of para-carboxyphenylalanine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate.
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OtBu Protection: The carboxyl group on the para position of the phenyl ring is esterified with tert-butyl alcohol using coupling reagents like dicyclohexylcarbodiimide (DCC).
These steps must be carefully controlled to ensure high yield and purity of the final product. The reaction conditions typically involve appropriate solvent systems and temperature control to optimize the formation of the desired product while minimizing side reactions.
Industrial Production
Industrial-scale production follows similar synthetic routes but implements process optimizations for efficiency and scalability. These industrial processes often employ:
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Automated reaction systems with precise temperature and mixing controls
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High-performance liquid chromatography (HPLC) for purification
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Quality control measures to ensure consistent product specifications
The manufacturing processes are designed to maintain high purity levels, which is critical for applications in peptide synthesis where impurities can significantly impact reaction outcomes.
Applications in Peptide Synthesis
Fmoc-p-carboxy-phe(OtBu)-OH serves as a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methodologies.
Role in Fmoc-SPPS
This compound is primarily used in Fmoc-based solid-phase peptide synthesis, which has become the method of choice for modern peptide preparation . In this context, Fmoc-p-carboxy-phe(OtBu)-OH enables:
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Incorporation of modified phenylalanine residues with a protected para-carboxyl group
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Sequential peptide assembly with controlled deprotection steps
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Creation of peptides with precise structural modifications that can influence biological activity or stability
The dual protection strategy is particularly valuable as it allows for orthogonal deprotection - the Fmoc group can be removed under basic conditions while the tert-butyl group remains intact, and later the tert-butyl group can be removed under acidic conditions.
Specific Research Applications
The compound finds applications across multiple scientific disciplines:
Chemistry
In chemical research, it enables the synthesis of custom peptides with specific modifications at defined positions, contributing to structure-activity relationship studies.
Biology
Biologists utilize peptides synthesized with this compound to create enzyme substrates, inhibitors, or tools for studying protein-protein interactions.
Medicinal Chemistry
In drug development, the compound facilitates the design of peptide-based therapeutics with modified phenylalanine residues that can enhance stability, binding affinity, or pharmacokinetic properties.
Chemical Reactions and Mechanisms
Understanding the reactivity of Fmoc-p-carboxy-phe(OtBu)-OH is crucial for its effective application in peptide synthesis.
Deprotection Reactions
The compound undergoes selective deprotection reactions that are fundamental to peptide synthesis:
Fmoc Removal
The Fmoc group is typically removed using basic conditions, with piperidine being the traditional choice. Recent research has explored alternative bases for this purpose:
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Piperidine: Traditionally used as 20% v/v in DMF, but associated with toxicity concerns
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Pyrrolidine: Shown to enable Fmoc removal in less polar solvent mixtures, with advantages in certain solvent systems compared to piperidine
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Dipropylamine (DPA): Reported to reduce aspartimide formation compared to piperidine while maintaining effective Fmoc deprotection
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4-Methylpiperidine: Sometimes used as an alternative, though generally performing comparable to or worse than piperidine in DMF
tert-Butyl Ester Removal
The tert-butyl ester protecting group is typically cleaved under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions
In peptide synthesis, Fmoc-p-carboxy-phe(OtBu)-OH participates in coupling reactions to form peptide bonds with other amino acids. These reactions typically employ:
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Coupling reagents like DCC (dicyclohexylcarbodiimide) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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Appropriate solvent systems, often DMF (dimethylformamide)
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Reaction conditions optimized for high yield and minimal side reactions
An example of a coupling reaction utilizing this compound is described in the literature where it was reacted with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 3H- -triazolo[4,5-b]pyridin-3-ol, followed by reaction with (R)-1,2,3,4-tetrahydronaphthalen-1-amine to form a peptide bond .
Comparison with Similar Compounds
Fmoc-p-carboxy-phe(OtBu)-OH belongs to a family of protected amino acid derivatives, with several related compounds serving similar but distinct functions in peptide synthesis.
Structural Analogs
Several structural analogs differ in their protection strategies:
Compound | Key Difference | Implications for Use |
---|---|---|
Fmoc-p-carboxy-phe-OH | Lacks the tert-butyl ester protection | Less stable during peptide synthesis; carboxyl group can participate in unwanted reactions |
Fmoc-p-carboxy-phe(OMe)-OH | Uses a methyl ester instead of tert-butyl ester | Different deprotection conditions required; methyl ester is less stable than tert-butyl ester |
Boc-p-carboxy-phe(OtBu)-OH | Uses Boc (tert-butoxycarbonyl) instead of Fmoc | Compatible with Boc-based peptide synthesis; requires different deprotection conditions |
These variations enable chemists to select the most appropriate derivative based on the specific requirements of their peptide synthesis strategy.
Protection Strategies in Amino Acids
The protection strategy employed in Fmoc-p-carboxy-phe(OtBu)-OH is part of a broader approach to amino acid protection in peptide synthesis. Table 1 shows common protection strategies for various amino acids in Fmoc-SPPS:
Amino Acid | Protecting Group |
---|---|
Arg | Pbf |
Asn, Gln, Cys, His | Trt |
Asp, Glu | OtBu |
Ser, Thr, Tyr | tBu |
Lys, Trp | Boc |
This protection scheme enables orthogonal deprotection strategies during peptide synthesis .
Recent Research Findings
Recent research involving Fmoc-p-carboxy-phe(OtBu)-OH and related compounds has focused on optimizing deprotection conditions and addressing synthetic challenges.
Alternative Deprotection Strategies
Significant research has explored alternative bases for Fmoc removal:
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Pyrrolidine has been identified as an efficient base that enables Fmoc removal in less polar solvent mixtures that also favor coupling reactions
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Studies have shown that pyrrolidine gives comparable Fmoc removal to piperidine in DMF and DMSO/EtOAc (2:8), and significantly faster Fmoc removal than piperidine in the neat solvent DOL
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Pyrrolidine may have safety advantages as it is considered less hazardous than piperidine in terms of exposure through inhalation and skin contact
Addressing Aspartimide Formation
A significant challenge in Fmoc-SPPS is aspartimide formation, particularly in sequences containing aspartic acid. Recent research has addressed this issue:
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Studies have shown that binary solvent mixtures can offer promising suppression of aspartimide formation compared to DMF when using pyrrolidine or piperidine as the base for Fmoc removal
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The use of alternative side-chain protecting groups for aspartic acid, such as OMpe instead of OtBu, can significantly reduce aspartimide formation
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Table 3 from one study shows the percentage of aspartimide formation per cycle with different protecting groups:
Asp(OR) R | Aspartimide per cycle for X = Asn (%) | d-Asp for X = Asn (%) | Aspartimide per cycle for X = Arg (%) | d-Asp for X = Arg (%) |
---|---|---|---|---|
tBu | 1.65 | 9.1 | 1.24 | 25.1 |
Mpe | 0.49 | 4.2 | 0.4 | 11.0 |
Epe | 0.19 | 2.2 | 0.13 | 3.1 |
Bno | 0.06 | 0.9 | 0.06 | 1.4 |
These findings indicate that alternative protecting groups can significantly reduce aspartimide formation compared to the traditional tBu group .
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